molecular formula C12H20N2O2 B13504169 [(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine

[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine

Cat. No.: B13504169
M. Wt: 224.30 g/mol
InChI Key: JZVDMANDPGODOX-UHFFFAOYSA-N
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Description

[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine is a heterocyclic amine featuring a dimethyl-substituted oxazole ring linked to a tetrahydropyran (oxan-4-yl) group via a methylene bridge. Its molecular structure combines the aromaticity and electron-rich nature of the oxazole ring with the conformational flexibility and oxygen-containing tetrahydropyran moiety.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(oxan-4-yl)methanamine

InChI

InChI=1S/C12H20N2O2/c1-9-12(10(2)16-14-9)8-13-7-11-3-5-15-6-4-11/h11,13H,3-8H2,1-2H3

InChI Key

JZVDMANDPGODOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNCC2CCOCC2

Origin of Product

United States

Preparation Methods

Cyclization of Nitriles and Aldoximes

The core structure of the dimethyl-1,2-oxazol-4-yl fragment can be synthesized via cyclization reactions involving nitriles and aldehyde derivatives. The typical process involves:

Reaction Scheme:

Aldehyde + Hydroxylamine → Oxime
Oxime + Nitrile → Oxazoline ring via cyclization

Research Data:

  • Cyclization yields are generally high (>70%) when optimized with acid catalysts like acetic acid or p-toluenesulfonic acid.
  • The methylation at the 4-position can be achieved using methyl iodide or dimethyl sulfate, introducing the dimethyl groups.

Methylation of Oxazoline Intermediates

Post-cyclization, methylation at the 4-position of the oxazoline ring is performed:

  • Reagents: Dimethyl sulfate or methyl iodide.
  • Conditions: Reflux in an aprotic solvent such as acetone or acetonitrile.
  • Outcome: Formation of the dimethyl-1,2-oxazol-4-yl derivative with high regioselectivity.

Synthesis of the Oxan-4-ylmethylamine Fragment

Nucleophilic Substitution on Oxane Derivatives

The oxan-4-ylmethylamine moiety can be synthesized via nucleophilic substitution:

  • Starting from 4-hydroxyoxane (tetrahydro-2H-pyran) derivatives.
  • Activation of hydroxyl groups via conversion to halides (e.g., chlorides or bromides).
  • Subsequent substitution with ammonia or primary amines to form the methylamine derivative.

Reductive Amination

Alternatively, reductive amination of aldehyde or ketone derivatives of oxane can be utilized:

  • Reagents: Formaldehyde or other aldehydes, ammonia, and a reducing agent like sodium cyanoborohydride.
  • Conditions: Mild acidic conditions favor the formation of methylamine derivatives.

Coupling of the Fragments

Nucleophilic Attack and Coupling

The key step involves coupling the two fragments:

Final Reductive or Acidic Hydrolysis

The coupling product may be stabilized or further processed via:

Summary of Preparation Methods

Method Description Advantages Limitations
Cyclization of nitriles and aldehydes Formation of oxazoline ring, methylation High yield, regioselectivity Requires multiple steps
Nucleophilic substitution on oxane derivatives Activation of hydroxyl groups, substitution Straightforward, versatile Possible over-alkylation
Reductive amination Conversion of aldehyde/ketone to amine Mild conditions, high selectivity Requires careful control of conditions
Coupling via electrophilic activation Linking of fragments Efficient for complex molecules Needs activation reagents

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects on Solubility :

    • The oxan-4-yl group in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in CAS 857283-57-9) .
    • Ethyl and branched alkyl chains (e.g., 4-methylpentan-2-yl) enhance lipophilicity, favoring blood-brain barrier penetration .
  • Reactivity and Stability :

    • Primary amines (e.g., CAS 131052-47-6) are more reactive in conjugation reactions than secondary/tertiary amines .
    • Ester-containing derivatives (e.g., CAS 179802-16-5) exhibit improved metabolic stability, making them suitable for prolonged drug release .
  • Crystallography and Hydrogen Bonding :

    • The SHELX software suite is widely used for crystallographic analysis of such compounds, aiding in understanding hydrogen-bonding patterns critical for crystal packing .
    • Tetrahydropyran’s oxygen may participate in hydrogen bonds, influencing solid-state stability .

Biological Activity

[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₂₀N₂O₂
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 1339183-59-3

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Cholinesterase Inhibition : Compounds with oxazole and oxan moieties have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. For instance, a series of 1,2,4-oxadiazole derivatives showed selective inhibition against BuChE, which is relevant for treating Alzheimer's disease .
  • Antimicrobial Activity : Oxazole derivatives have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, studies have shown that certain oxazole compounds exhibit significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes the biological activities of related oxazole derivatives:

CompoundMIC (µg/ml)Activity Against Bacteria
24258Bacillus subtilis
25264Staphylococcus aureus
26255Escherichia coli
27310Klebsiella pneumoniae
Ampicillin3.28Broad-spectrum

Case Studies

  • Alzheimer's Disease Research : A study focused on the design and synthesis of oxazole derivatives indicated that certain compounds exhibited potent AChE and BuChE inhibitory activities. One compound showed an IC₅₀ value of 5.07 µM against BuChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Antibacterial Studies : Research conducted by Dabholkar et al. synthesized various oxazole derivatives and evaluated their antibacterial efficacy. The results indicated that some compounds had MIC values comparable to standard antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for oxazole (δ 6.5–7.5 ppm) and oxan (δ 3.0–4.0 ppm) protons .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~239) .
  • IR Spectroscopy: Identifies amine N-H stretches (~3300 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

How do steric and electronic factors influence its reactivity in nucleophilic substitutions?

Q. Advanced

  • Steric Effects: The dimethyl group on the oxazole ring hinders nucleophilic attack at the 4-position, directing reactivity toward the oxan-4-ylmethyl group .
  • Electronic Effects: Electron-withdrawing oxazole nitrogen atoms increase electrophilicity at the methylamine carbon, favoring SN2 mechanisms. Computational studies (DFT) predict activation energies for competing pathways .

What intermolecular interactions affect its crystallinity?

Q. Basic

  • Hydrogen Bonding: N-H···O interactions between amine and oxan oxygen stabilize crystal packing .
  • Van der Waals Forces: Planar oxazole rings enable π-stacking, while oxan methyl groups contribute to hydrophobic interactions .
  • Crystallography: SHELX refinement of X-ray data resolves bond angles and torsional strain .

How can X-ray crystallography and DFT resolve conformational contradictions?

Q. Advanced

  • X-ray Data: Resolve ambiguities in bond lengths and dihedral angles (e.g., oxazole-oxan torsion) .
  • DFT Validation: Compare experimental data with computed conformational minima to identify discrepancies caused by crystal packing vs. gas-phase stability .
  • Case Study: A 0.1 Å deviation in C-N bond length between experimental and computed structures may indicate solvent effects .

What stability considerations apply during storage?

Q. Basic

  • Temperature: Store at 0–6°C to prevent thermal decomposition of the oxazole ring .
  • Moisture: Use desiccants to avoid hydrolysis of the amine group .
  • Light Exposure: Amber glassware prevents photodegradation of the heterocyclic system .

How can competing side reactions during functionalization be mitigated?

Q. Advanced

  • Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups during oxazole derivatization .
  • Selective Catalysis: Use Pd/ligand systems (e.g., XPhos) to suppress undesired C-O bond cleavage .
  • Kinetic Control: Lower reaction temperatures (e.g., −20°C) favor primary amine coupling over dimerization .

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